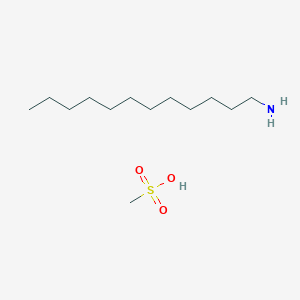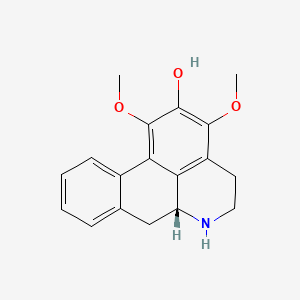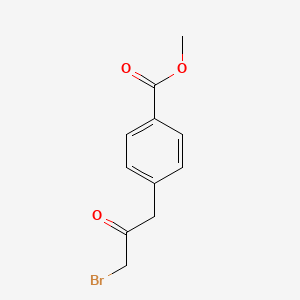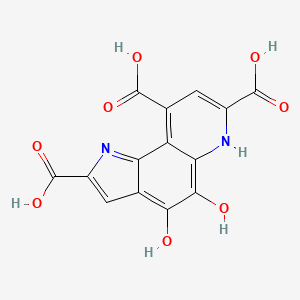
Methanesulfonanilide, 4'-((2-isopropyl-9-acridinyl)amino)-3'-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonanilide, 4’-((2-isopropyl-9-acridinyl)amino)-3’-methoxy- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an acridine moiety, which is a tricyclic aromatic system, and a methanesulfonanilide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-((2-isopropyl-9-acridinyl)amino)-3’-methoxy- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the acridine core, followed by the introduction of the isopropyl group and the methoxy group. The final step involves the attachment of the methanesulfonanilide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of Methanesulfonanilide, 4’-((2-isopropyl-9-acridinyl)amino)-3’-methoxy- is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is purified using techniques such as crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions
Methanesulfonanilide, 4’-((2-isopropyl-9-acridinyl)amino)-3’-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, along with appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can result in the formation of new compounds with altered functional groups.
科学的研究の応用
Methanesulfonanilide, 4’-((2-isopropyl-9-acridinyl)amino)-3’-methoxy- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.
作用機序
The mechanism of action of Methanesulfonanilide, 4’-((2-isopropyl-9-acridinyl)amino)-3’-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Methanesulfonanilide, 4’-((2-isopropyl-9-acridinyl)amino)-3’-methoxy- can be compared with other similar compounds, such as:
Methanesulfonanilide derivatives: These compounds share the methanesulfonanilide group but differ in other functional groups, leading to variations in their properties and applications.
Acridine derivatives: Compounds with the acridine moiety exhibit similar aromatic characteristics but may have different substituents, affecting their chemical and biological behavior.
The uniqueness of Methanesulfonanilide, 4’-((2-isopropyl-9-acridinyl)amino)-3’-methoxy- lies in its specific combination of functional groups, which imparts distinct properties and makes it valuable for various scientific and industrial applications.
特性
CAS番号 |
79453-37-5 |
|---|---|
分子式 |
C24H25N3O3S |
分子量 |
435.5 g/mol |
IUPAC名 |
N-[3-methoxy-4-[(2-propan-2-ylacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C24H25N3O3S/c1-15(2)16-9-11-21-19(13-16)24(18-7-5-6-8-20(18)25-21)26-22-12-10-17(14-23(22)30-3)27-31(4,28)29/h5-15,27H,1-4H3,(H,25,26) |
InChIキー |
UBTXMGWRYKDCSA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








silane](/img/structure/B14429194.png)
![N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14429198.png)



![(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate](/img/structure/B14429222.png)


